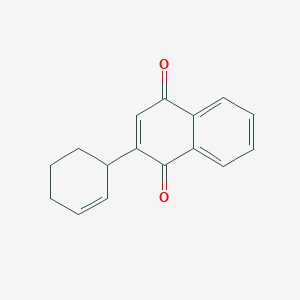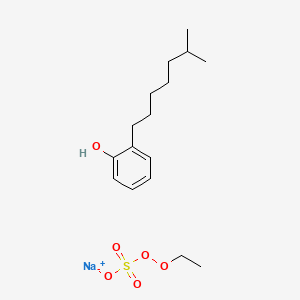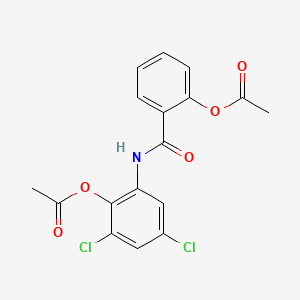
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core with acetyloxy and dichlorophenyl substituents, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- typically involves multiple stepsThe process often involves the use of reagents such as thionyl chloride for the formation of acid chlorides, which then react with amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and dichlorophenyl groups.
Acetanilide: Another related compound with different substituents on the benzene ring.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and specificity for certain molecular targets, making it valuable for research and industrial applications .
Properties
CAS No. |
65372-85-2 |
|---|---|
Molecular Formula |
C17H13Cl2NO5 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[2-[(2-acetyloxy-3,5-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H13Cl2NO5/c1-9(21)24-15-6-4-3-5-12(15)17(23)20-14-8-11(18)7-13(19)16(14)25-10(2)22/h3-8H,1-2H3,(H,20,23) |
InChI Key |
OAIQLEMPIHINMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



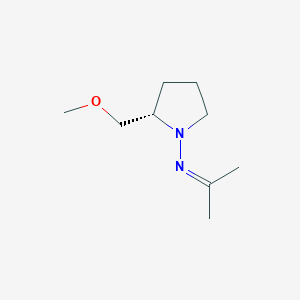
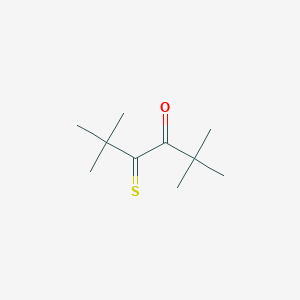

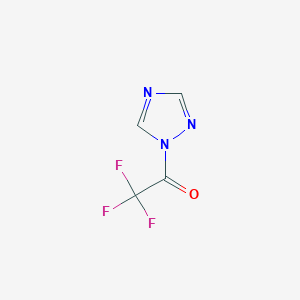
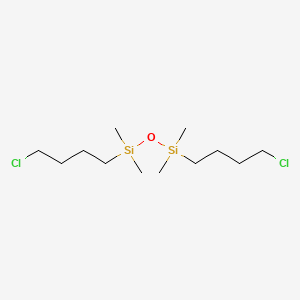
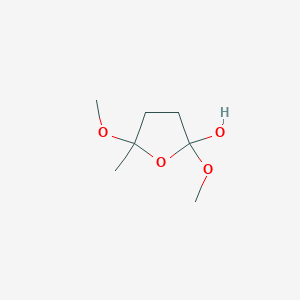
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
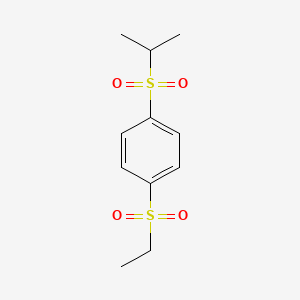
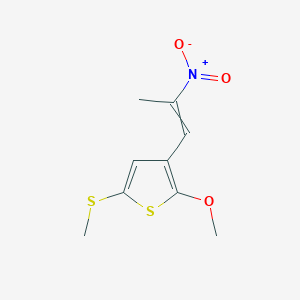
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
